molecular formula C10H15N3O B13860178 2-Imidazol-1-yl-1-piperidin-4-ylethanone

2-Imidazol-1-yl-1-piperidin-4-ylethanone

Cat. No.: B13860178
M. Wt: 193.25 g/mol
InChI Key: QKUMEDPOOUUQMW-UHFFFAOYSA-N
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Description

2-Imidazol-1-yl-1-piperidin-4-ylethanone is a compound that features both an imidazole and a piperidine ring Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms, while piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles . Nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization, can afford the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Imidazol-1-yl-1-piperidin-4-ylethanone can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to the formation of partially or fully reduced products.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary but often involve solvents like ethanol or acetonitrile and catalysts such as palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the piperidine ring can produce piperidine derivatives with varying degrees of saturation.

Mechanism of Action

The mechanism of action of 2-Imidazol-1-yl-1-piperidin-4-ylethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for metal ions, influencing various enzymatic activities. The piperidine ring can interact with receptors and enzymes, modulating their function. Together, these interactions can lead to a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and piperidine derivatives, such as:

    1-(2-Imidazolyl)-2-(4-piperidyl)ethane: A compound with similar structural features but different substitution patterns.

    2-(1H-Imidazol-1-yl)-1-(4-piperidyl)ethanone: Another derivative with variations in the positioning of the imidazole and piperidine rings.

Uniqueness

2-Imidazol-1-yl-1-piperidin-4-ylethanone is unique due to its specific combination of imidazole and piperidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-imidazol-1-yl-1-piperidin-4-ylethanone

InChI

InChI=1S/C10H15N3O/c14-10(7-13-6-5-12-8-13)9-1-3-11-4-2-9/h5-6,8-9,11H,1-4,7H2

InChI Key

QKUMEDPOOUUQMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)CN2C=CN=C2

Origin of Product

United States

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